

Independent Validation of 1D228 Preclinical Data: A Comparative Analysis

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Compound of Interest

Compound Name: 1D228

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This guide provides an objective comparison of the preclinical performance of **1D228**, a novel c-Met and TRK inhibitor, against other relevant targeted therapies. The data presented is compiled from published research to assist in the independent validation and assessment of **1D228**'s therapeutic potential.

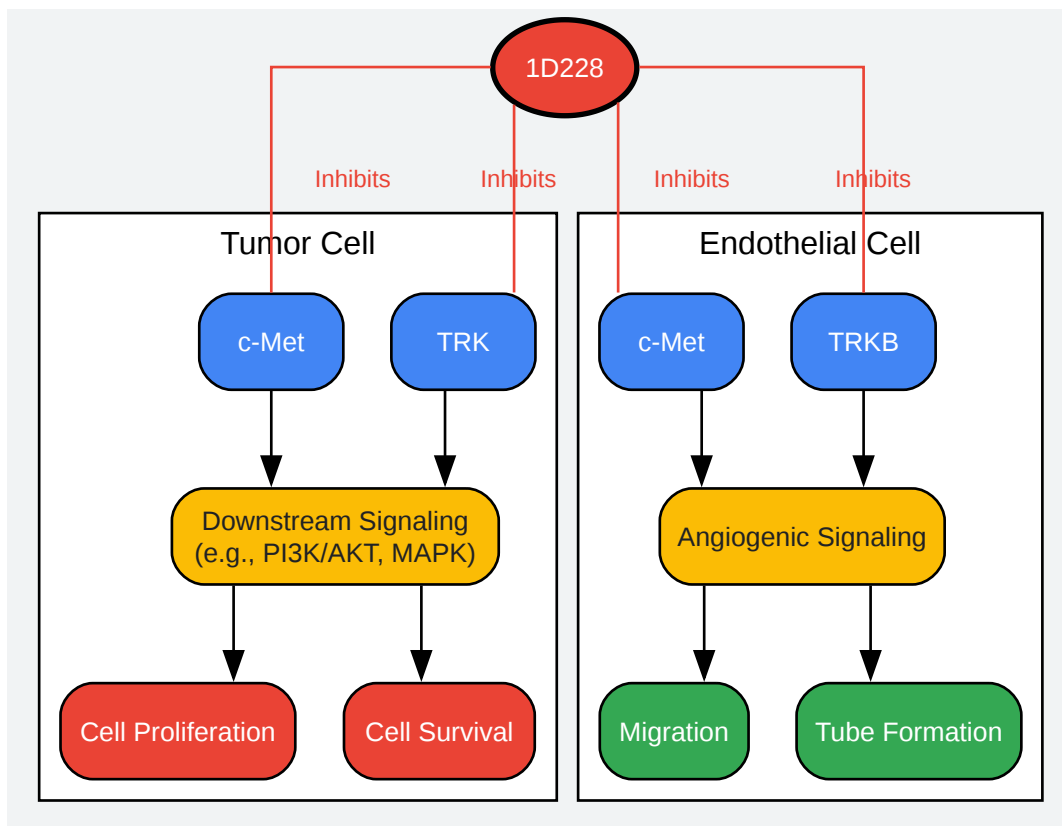
Executive Summary

1D228 is a potent dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK) signaling pathways, which are implicated in the progression of various cancers.^{[1][2]} Preclinical studies demonstrate that **1D228** effectively curtails tumor growth by targeting both tumor cell proliferation and angiogenesis.^{[1][3][4]} Comparative data indicates that **1D228** monotherapy exhibits superior anti-tumor activity and lower toxicity compared to the combination of established inhibitors, Larotrectinib (a TRK inhibitor) and Tepotinib (a c-Met inhibitor).^{[1][3][4]}

Mechanism of Action: Dual Inhibition of Oncogenic Pathways

Mechanistic studies reveal that **1D228** exerts its anti-tumor effects through the inhibition of c-Met and TRK phosphorylation, thereby blocking their downstream signaling cascades.^{[1][2][3]} This dual inhibition leads to G0/G1 cell cycle arrest mediated by the suppression of cyclin D1.

[1][2][4] Furthermore, **1D228** demonstrates anti-angiogenic properties by impeding the migration and tube formation of endothelial cells, which express both TRKB and c-Met.[1][2][4]



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Caption: **1D228** dual-inhibits c-Met/TRK pathways.

Comparative Efficacy Data

In Vivo Tumor Growth Inhibition

In xenograft models of gastric and liver cancer, **1D228** demonstrated a significant dose-dependent anti-tumor effect, surpassing the efficacy of Tepotinib.[1][3]

Cancer Model	Treatment Group	Dose	Tumor Growth Inhibition (TGI)
Gastric Cancer	1D228	8 mg/kg/d	94.8%
Tepotinib	8 mg/kg/d	67.61%	
Liver Cancer	1D228	4 mg/kg/d	93.4%
Tepotinib	4 mg/kg/d	63.9%	

Table 1: Comparison of in vivo tumor growth inhibition in gastric and liver cancer models. Data sourced from published preclinical studies.[\[1\]](#)[\[3\]](#)

Furthermore, in a gastric cancer xenograft model, **1D228** monotherapy was shown to be more effective and less toxic than the combination of Larotrectinib and Tepotinib.[\[1\]](#)[\[3\]](#)

In Vitro Anti-proliferative Activity

The half-maximal inhibitory concentration (IC50) of **1D228** was determined to be significantly lower than that of Tepotinib in various cancer cell lines, indicating greater in vitro potency.

Cell Line	Cancer Type	1D228 IC50 (μM)	Tepotinib IC50 (μM)
ASPC1	Pancreatic	1.33	3.78
HS746T	Gastric	0.89	3.6

Table 2: In vitro anti-proliferative activity of **1D228** compared to Tepotinib in different cancer cell lines. Data sourced from published preclinical studies.[\[3\]](#)

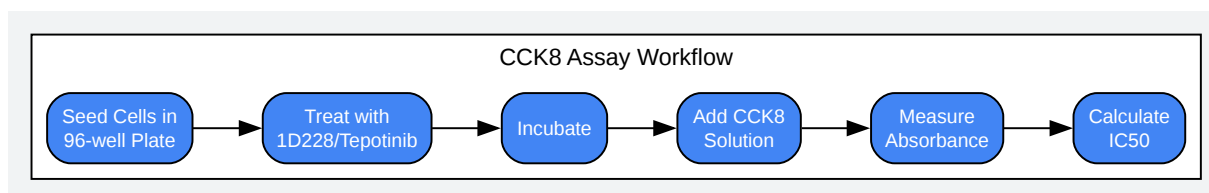
Experimental Protocols

The following are summaries of the key experimental methodologies employed in the preclinical evaluation of **1D228**.

Cell Proliferation Assay (CCK8)

- Objective: To assess the anti-proliferative effects of **1D228** and comparator compounds.

- Method: Cancer cells (e.g., ASPC1, HS746T) were seeded in 96-well plates and treated with varying concentrations of **1D228** or Tepotinib. After a specified incubation period, Cell Counting Kit-8 (CCK8) solution was added to each well. The absorbance was measured at a specific wavelength to determine the number of viable cells. IC50 values were calculated from the dose-response curves.



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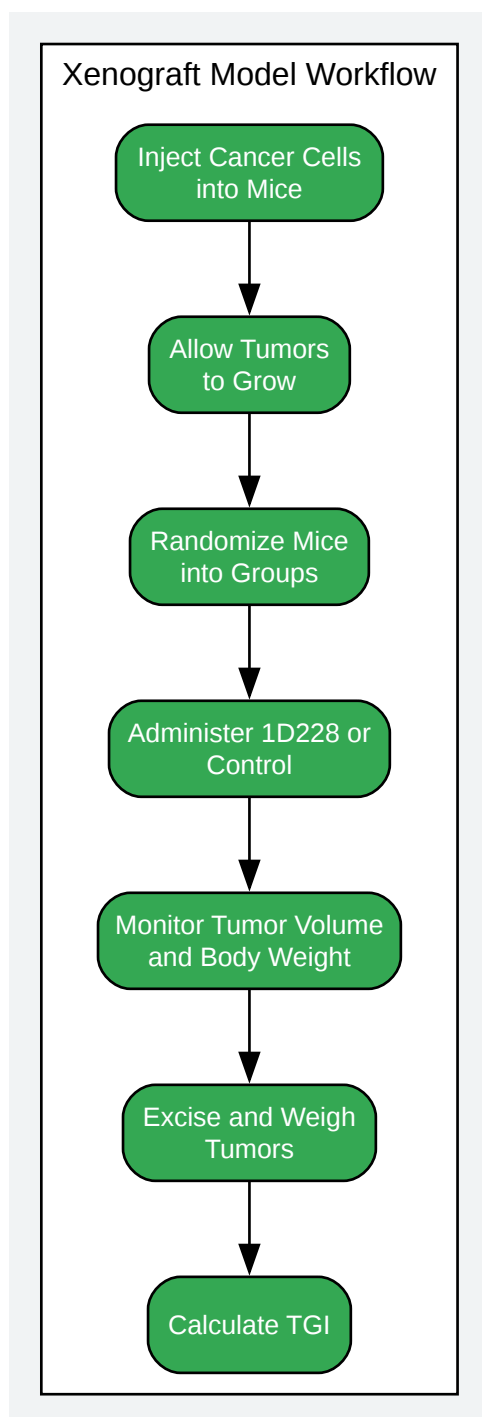
Caption: Workflow for the CCK8 cell proliferation assay.

Western Blot Analysis

- Objective: To investigate the effect of **1D228** on the phosphorylation of c-Met, TRK, and their downstream signaling proteins.
- Method: Cancer cells were treated with **1D228** for a specified time. Cell lysates were prepared, and proteins were separated by SDS-PAGE. The separated proteins were transferred to a membrane, which was then incubated with primary antibodies specific for phosphorylated and total c-Met, TRK, and other proteins in the signaling cascade. After incubation with secondary antibodies, the protein bands were visualized and quantified.

In Vivo Xenograft Studies

- Objective: To evaluate the in vivo anti-tumor efficacy of **1D228**.
- Method: Human cancer cells (e.g., MKN45 for gastric cancer, MHCC97H for liver cancer) were subcutaneously injected into immunodeficient mice. When tumors reached a specified volume, mice were randomized into treatment groups and dosed with **1D228**, a comparator drug, or a vehicle control. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised and weighed to calculate the tumor growth inhibition (TGI).



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Caption: Workflow for in vivo xenograft studies.

Endothelial Cell Tube Formation Assay

- Objective: To assess the anti-angiogenic potential of **1D228**.

- Method: Human Umbilical Vein Endothelial Cells (HUVECs) were seeded on a basement membrane matrix (e.g., Matrigel) in the presence of various concentrations of **1D228**. After incubation, the formation of capillary-like structures (tubes) was observed and quantified by microscopy. The ability of **1D228** to inhibit tube formation was compared to a control.[3]

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